

6-Methoxy-2-methylbenzothiazole chemical properties

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Compound of Interest

Compound Name: 6-Methoxy-2-methylbenzothiazole

Cat. No.: B1346599

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An In-depth Technical Guide to 6-Methoxy-2-methylbenzothiazole

This technical guide provides a comprehensive overview of the chemical and physical properties, spectral data, synthesis, and biological applications of **6-Methoxy-2-methylbenzothiazole**. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

6-Methoxy-2-methylbenzothiazole is a heterocyclic organic compound containing a benzothiazole core structure. It is recognized for its role as a pharmaceutical intermediate and as an inhibitor of certain metabolic enzymes.^{[1][2]}

General Properties

The fundamental identifiers and molecular characteristics of **6-Methoxy-2-methylbenzothiazole** are summarized below.

Property	Value	Reference
IUPAC Name	6-methoxy-2-methyl-1,3-benzothiazole	[3]
Synonyms	6-Methoxy-2-Methylbenzothiazole	[4]
CAS Number	2941-72-2	[3][4]
Molecular Formula	C ₉ H ₉ NOS	[3][5][6]
Molecular Weight	179.24 g/mol	[2][6]
InChI Key	DYHLJSUORLPGNT-UHFFFAOYSA-N	[2][3]
Canonical SMILES	<chem>COc1ccc2nc(C)sc2c1</chem>	[2]

Physical Properties

The physical state and constants associated with the compound are detailed in the following table.

Property	Value	Reference
Appearance	Clear colorless to yellow liquid	[3]
Form	Liquid	[2]
Melting Point	182°C (decomposition)	[4][6]
Boiling Point	284°C at 760 mmHg	[4][5][6]
Density	1.204 g/mL at 25°C	[2][4][6]
Flash Point	109°C (228.2°F) - closed cup	[2]
Refractive Index	n _{20/D} 1.612	[2][4][5]
Solubility	Insoluble in water	[4][7]
Vapor Pressure	0.00517 mmHg at 25°C	[5]

Spectroscopic Data

Structural elucidation of **6-Methoxy-2-methylbenzothiazole** is supported by various spectroscopic methods. The available proton nuclear magnetic resonance (^1H NMR) data is presented below. Infrared (IR) and Mass Spectrometry (MS) data are also available from chemical suppliers.[\[8\]](#)

^1H NMR Spectroscopy

The proton NMR spectrum confirms the molecular structure of the compound.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment	Reference
7.82	Doublet (d)	8.8	1H	Aromatic Proton	[1]
7.28	Doublet (d)	2.4	1H	Aromatic Proton	[1]
7.04	Doublet of doublets (dd)	$J_1=8.8,$ $J_2=2.4$	1H	Aromatic Proton	[1]
3.86	Singlet (s)	-	3H	Methoxy (-OCH ₃) Protons	[1]
2.79	Singlet (s)	-	3H	Methyl (-CH ₃) Protons	[1]

Experimental Protocols

Synthesis of 6-Methoxy-2-methylbenzothiazole

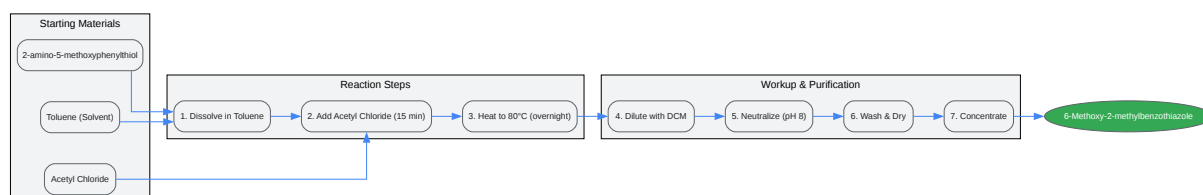
This compound can be synthesized from 2-amino-5-methoxyphenylthiol via a cyclization reaction.[\[1\]](#)

Materials:

- 2-amino-5-methoxyphenylthiol (Compound 10)
- Toluene
- Acetyl chloride (Compound 11)
- Dichloromethane
- Saturated sodium bicarbonate solution
- Saturated saline solution
- Anhydrous sodium sulfate

Procedure:

- Dissolve 2-amino-5-methoxyphenylthiol (0.3g, 1.93mmol) in toluene (4ml).[\[1\]](#)
- Add acetyl chloride (0.167g, 2.13mmol) dropwise over approximately 15 minutes.[\[1\]](#)
- Heat the reaction system to 80°C and maintain overnight.[\[1\]](#)
- After cooling to room temperature, dilute the reaction solution with dichloromethane (20ml).
[\[1\]](#)
- Adjust the pH to 8 using a saturated sodium bicarbonate solution and separate the organic layer.[\[1\]](#)
- Wash the organic layer with a saturated saline solution.[\[1\]](#)
- Dry the solution over anhydrous sodium sulfate and concentrate to yield **6-Methoxy-2-methylbenzothiazole** as a yellow oily substance (0.23g, 66% yield).[\[1\]](#)



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Caption: Workflow for the synthesis of **6-Methoxy-2-methylbenzothiazole**.

General NMR Spectroscopy Protocol

A standard protocol for acquiring ^1H NMR spectra is as follows:

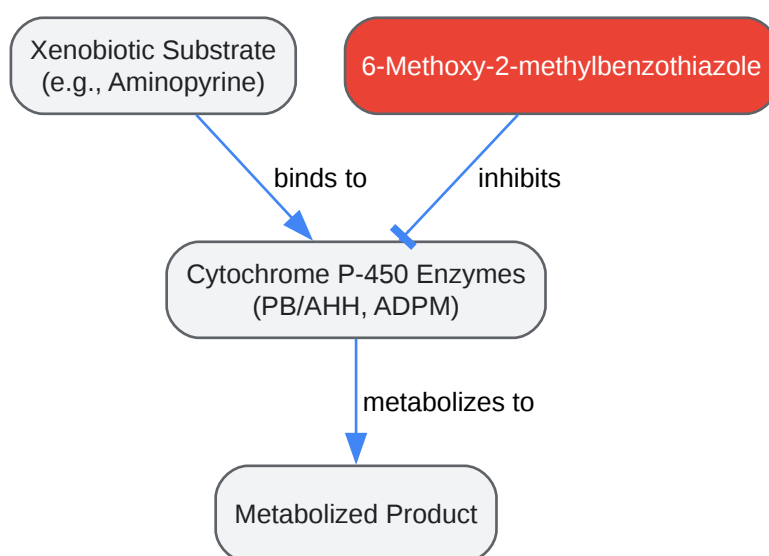
- **Sample Preparation:** Dissolve a small amount of the sample (5-10 mg) in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).^[9]
- **Data Acquisition:** Place the NMR tube in the spectrometer. Acquire the spectrum using appropriate parameters for pulse sequence, acquisition time, and number of scans to achieve a good signal-to-noise ratio.
- **Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- **Analysis:** Integrate the peaks and determine the chemical shifts relative to TMS to analyze the proton environments.

Biological Activity and Applications

6-Methoxy-2-methylbenzothiazole has demonstrated specific biological activities, making it a compound of interest in pharmacology and drug development.

Inhibition of Cytochrome P-450 Enzymes

The compound has been identified as an inhibitor of aryl hydrocarbon hydroxylase (PB/AHH) and aminopyrine N-demethylase (ADPM) activities in hepatic microsomes.[2][7] These enzymes are part of the cytochrome P-450 mixed-function oxidase system, which plays a critical role in the metabolism of a wide range of xenobiotics and endogenous compounds.



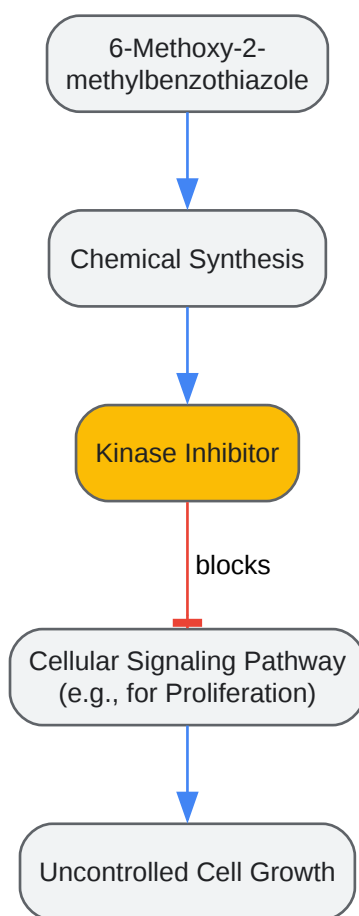
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Caption: Inhibition of Cytochrome P-450 enzymes by **6-Methoxy-2-methylbenzothiazole**.

Intermediate for Kinase Inhibitors

Benzothiazole derivatives are recognized as versatile scaffolds in medicinal chemistry.[10][11]

6-Methoxy-2-methylbenzothiazole serves as a precursor for the synthesis of heterocyclic compounds that can function as kinase inhibitors.[1] Protein kinases are crucial regulators of cellular processes, and their inhibition is a key strategy in developing treatments for diseases like cancer.[1]



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Caption: Role as an intermediate in the development of kinase inhibitors.

Safety and Handling

6-Methoxy-2-methylbenzothiazole requires careful handling in a laboratory setting.

- Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7] It is also reported as toxic if swallowed or in contact with skin and harmful if inhaled.[12]
- Precautions: Wear protective gloves, clothing, and eye/face protection.[7][13] Use in a well-ventilated area and avoid breathing dust, fumes, or vapors.[7][13]
- Storage: Store in a cool, dry, and well-ventilated place with the container tightly closed.[7] Keep away from strong oxidizing agents.[7]

- First Aid: In case of eye contact, rinse cautiously with water for several minutes.[7] If inhaled, move the person to fresh air.[7] If swallowed or in case of skin contact, seek immediate medical assistance.[12][13]

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before use.[12][13]

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